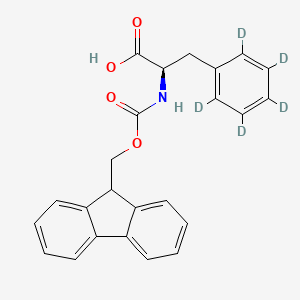
D-Phenyl-D5-alanine-N-FMOC
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Phenyl-D5-alanine-N-FMOC, also known as Fmoc-D-Phenylalanine-[d5], is a labelled derivative of D-Phenylalanine. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (FMOC) protecting group and deuterium-labelled phenylalanine. Phenylalanine is an essential α-amino acid found in the breast milk of mammals and is commonly used as a dietary supplement.
Preparation Methods
Synthetic Routes and Reaction Conditions
This can be achieved by reacting the amine group of D-Phenylalanine with fluorenylmethyloxycarbonyl chloride (FMOC-Cl) in the presence of a base such as sodium bicarbonate . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (FMOC-OSu), which is obtained by reacting FMOC-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .
Industrial Production Methods
Industrial production of D-Phenyl-D5-alanine-N-FMOC involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes strict process parameter control and quality assurance measures to meet the demands of global customers.
Chemical Reactions Analysis
Types of Reactions
D-Phenyl-D5-alanine-N-FMOC undergoes various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized under specific conditions.
Reduction: The FMOC group can be removed by reduction using piperidine.
Substitution: The FMOC group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Piperidine is commonly used for the removal of the FMOC group.
Substitution: Reagents such as FMOC-Cl and FMOC-OSu are used for introducing the FMOC group.
Major Products Formed
Oxidation: Oxidized derivatives of phenylalanine.
Reduction: Deprotected D-Phenylalanine.
Substitution: Various FMOC-protected derivatives.
Scientific Research Applications
D-Phenyl-D5-alanine-N-FMOC has a wide range of applications in scientific research:
Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: Utilized in metabolic research to study metabolic pathways in vivo.
Medicine: Employed in clinical diagnostics for imaging, diagnosis, and newborn screening.
Industry: Used as environmental pollutant standards for the detection of air, water, soil, sediment, and food.
Mechanism of Action
The mechanism of action of D-Phenyl-D5-alanine-N-FMOC involves the self-assembly of the FMOC-phenylalanine molecule into hydrogels. The key role of the FMOC group and phenylalanine covalent linkage, flexibility of the phenyl side chain, pH, and buffer ions in self-assembly to gel formation is described . The collective action of different non-covalent interactions plays a role in making FMOC-phenylalanine hydrogel .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Phe-OH: N-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine.
Fmoc-Phe-OH-(phenyl-d5)-2,3,3-d3: A deuterium-labelled derivative of FMOC-phenylalanine.
Fmoc-Ala-OH: N-(9-Fluorenylmethoxycarbonyl)-L-alanine.
Uniqueness
D-Phenyl-D5-alanine-N-FMOC is unique due to its deuterium labelling, which allows for detailed studies of metabolic pathways and reaction mechanisms. The presence of the FMOC group also facilitates its use in solid-phase peptide synthesis and other applications requiring temporary protection of the amine group .
Properties
Molecular Formula |
C24H21NO4 |
|---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid |
InChI |
InChI=1S/C24H21NO4/c26-23(27)22(14-16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,25,28)(H,26,27)/t22-/m1/s1/i1D,2D,3D,8D,9D |
InChI Key |
SJVFAHZPLIXNDH-NEQPNFATSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)[2H])[2H] |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


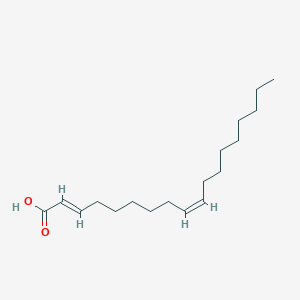
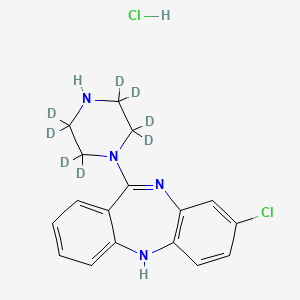
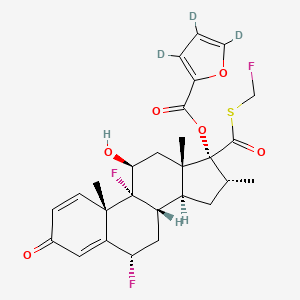
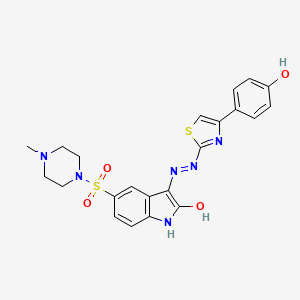
![Cis-Urocanic Acid-[13C3]](/img/structure/B12401573.png)
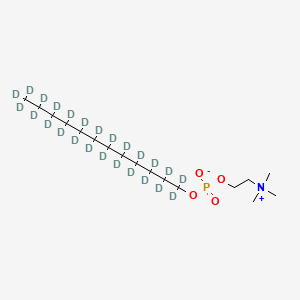

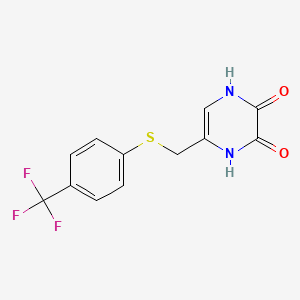
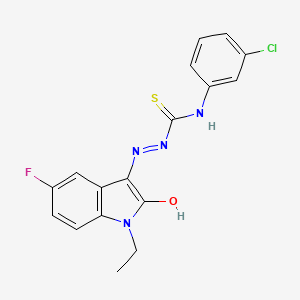
![1-[(2R,4R,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12401619.png)
![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxy(2,3,4,5-13C4)oxolan-2-yl](113C)methyl phosphate](/img/structure/B12401622.png)

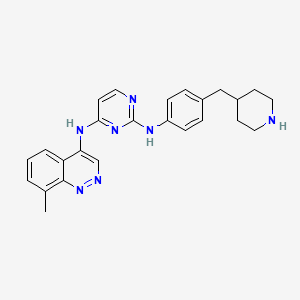
![1-[(2R,3S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12401653.png)
